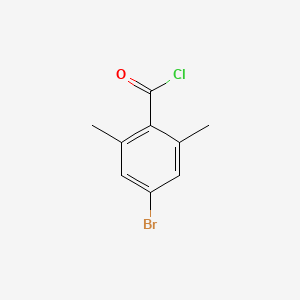

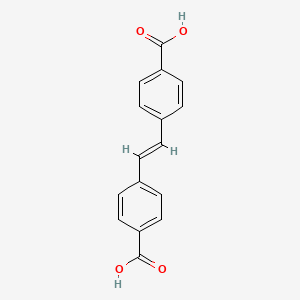

![molecular formula C16H19N B3152807 4'-Tert-butyl[1,1'-biphenyl]-2-amine CAS No. 744262-30-4](/img/structure/B3152807.png)

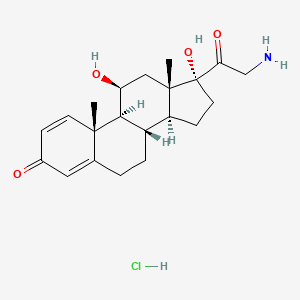

4'-Tert-butyl[1,1'-biphenyl]-2-amine

説明

“4’-Tert-butyl[1,1’-biphenyl]-2-amine” is a chemical compound with the molecular formula C20H26 . It is also known as 4,4’-di-tert-butylbiphenyl . It is used in the generation of 1,2-di(lithiomethyl)benzene and is found to accept electrons from Li metal to give a radical anion which is highly effective in the conversion of alkyl halides to alkyllithiums .

Molecular Structure Analysis

The molecular structure of “4’-Tert-butyl[1,1’-biphenyl]-2-amine” can be represented by the InChI string: InChI=1S/C20H26/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6/h7-14H,1-6H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis

“4’-Tert-butyl[1,1’-biphenyl]-2-amine” has a molecular weight of 266.4204 . It has a melting point of 126°C to 129°C and a boiling point of 190°C to 192°C (13.0 mmHg) . It is soluble in dioxane .科学的研究の応用

Asymmetric Synthesis of Amines

4'-Tert-butyl[1,1'-biphenyl]-2-amine plays a significant role in the asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, closely related to this compound, are versatile intermediates for this purpose. They enable the efficient synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha, alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. This methodology is essential for developing bioactive molecules and pharmaceutical agents (Ellman, Owens, & Tang, 2002).

Organic Photovoltaic Materials

In the field of organic electronics, particularly for organic photovoltaic materials, derivatives of this compound are crucial. The compound tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, derived from this amine, is synthesized via Suzuki cross-coupling reactions. These compounds have potential applications in developing efficient and cost-effective organic photovoltaic devices (Chmovzh & Rakitin, 2021).

Catalysis in Organic Synthesis

This amine is also pivotal in catalysis, especially in palladium-catalyzed cross-coupling reactions. Arylpalladium halide complexes, which include derivatives of this compound, demonstrate significant reactivity with various nucleophiles. These complexes are instrumental in synthesizing arylamines and biaryls, essential in organic synthesis and the pharmaceutical industry (Stambuli, Bühl, & Hartwig, 2002).

Synthesis of Optoelectronic Devices

N,N-Diarylthiophen-2-amine units, which can be synthesized from this compound, are of significant interest for optoelectronic devices. These compounds are obtained through Buchwald–Hartwig cross-coupling reactions and have applications in creating materials for advanced electronic and photonic technologies (Chmovzh & Rakitin, 2021).

Development of Anticancer Agents

Compounds synthesized from this compound have been studied for their potential anticancer activity. These include complexes that show binding affinity to DNA and proteins, suggesting their application in developing novel therapeutic agents for cancer treatment (Mukhopadhyay et al., 2015).

Safety and Hazards

When handling “4’-Tert-butyl[1,1’-biphenyl]-2-amine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用機序

Target of Action

It’s known that similar biphenyl compounds are often used in palladium-catalyzed cross-coupling reactions .

Mode of Action

It’s known to accept electrons from lithium metal to give a radical anion . This radical anion is highly effective in the conversion of alkyl halides to alkyllithiums , which are commonly used in organic synthesis.

Biochemical Pathways

Its role in the generation of alkyllithiums suggests it may influence pathways involving alkyl groups .

Pharmacokinetics

Its molecular weight of 2664204 suggests it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Its ability to generate alkyllithiums suggests it may facilitate the formation of carbon-carbon bonds, a key step in many organic reactions .

特性

IUPAC Name |

2-(4-tert-butylphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h4-11H,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDDWXMDUAOXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

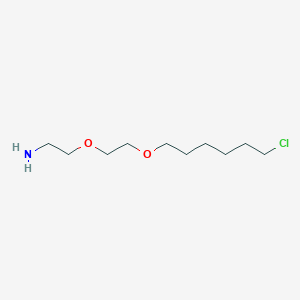

![5-methyl-8-(2-piperidinoethyl)-7,8-dihydro-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3152735.png)

amino]-acetic acid](/img/structure/B3152765.png)